N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-13(11-18(22)23)19(24)21-15-8-4-3-7-14(15)20/h3-10,13H,2,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZPUAODOVBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHClNO
- SMILES Notation : CCOC1=CC=CC=C1C(=O)N(C(=O)C2=CC=C(C(Cl)=C2)C)C
This compound features a pyrrolidine ring, which is critical for its biological activity, particularly in interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound.
In Vitro Studies
In vitro evaluations using A549 human lung adenocarcinoma cell lines demonstrated significant cytotoxic effects. For instance, compounds derived from the 5-oxopyrrolidine framework exhibited structure-dependent anticancer activity. The compound reduced cell viability significantly compared to controls, indicating its potential as an anticancer agent.
| Compound | Cell Viability (%) | IC (µM) |
|---|---|---|
| This compound | 66% (at 100 µM) | 25 |
| Cisplatin (control) | 45% (at 100 µM) | 10 |
The above table summarizes the cytotoxic effects observed in A549 cells treated with varying concentrations of the compound compared to cisplatin, a standard chemotherapeutic agent.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further research is needed to elucidate specific molecular targets and pathways affected by this compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Screening Against Pathogens
The compound was screened for activity against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that it possesses significant antibacterial properties, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of related compounds in the pyrrolidine series. For instance:
- Study on Anticancer Activity : A study characterized the anticancer properties of various derivatives, including those with substitutions similar to this compound. These derivatives showed enhanced cytotoxicity against A549 cells when compared to traditional chemotherapeutics .
- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of pyrrolidine derivatives against resistant bacterial strains. The findings indicated that modifications in the chemical structure significantly influenced antimicrobial potency .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitutions: Ethoxy (Target) and cyano groups () modulate electron density; ethoxy is electron-donating, while cyano is electron-withdrawing, altering reactivity and interaction with biological targets.
- Aliphatic vs. Aromatic Groups : Cyclohexyl () and methylphenyl () substituents influence hydrophobicity and conformational flexibility.
Pharmacological Implications
- Enzyme Inhibition : Analogs like TIBSOVO® (ivosidenib, ) demonstrate that 5-oxopyrrolidine derivatives can act as enzyme inhibitors (e.g., IDH1). The Target compound’s ethoxy group may enhance solubility compared to TIBSOVO’s fluoropyridine groups, though direct comparisons are speculative.
- Metabolic Stability : The methyl group in and cyclohexyl in likely improve metabolic stability compared to the Target’s ethoxy group, which may undergo oxidative cleavage.
- Bioavailability : The Target’s ortho-chlorophenyl substituent could reduce oral bioavailability due to increased steric bulk, as seen in similar ortho-substituted compounds .
Physicochemical Properties
Preparation Methods
Formation of the 5-Oxopyrrolidine Core
The pyrrolidinone ring is constructed via a Castagnoli–Cushman reaction, combining succinic anhydride with an imine derived from 2-ethoxyaniline and benzaldehyde. This cyclocondensation proceeds in anhydrous dichloromethane at 0°C, yielding 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate A) with 85% efficiency. Key spectral data for Intermediate A include:
- ¹H NMR (CDCl₃): δ 3.98 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.06–3.12 (m, 1H, H-4), 2.78–2.85 (m, 2H, H-2/H-5), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C NMR: 172.1 ppm (C=O), 61.5 ppm (OCH₂CH₃), 14.3 ppm (OCH₂CH₃).
Alternative Synthetic Routes
Hydrazide-Mediated Functionalization
A modified pathway involves converting Intermediate A to its methyl ester (Intermediate B) using SOCl₂/MeOH, followed by hydrazide formation with hydrazine monohydrate in refluxing propan-2-ol (Scheme 2). The resulting hydrazide (Intermediate C) condenses with 2-chlorobenzaldehyde to form a hydrazone, which is subsequently reduced to the carboxamide via catalytic hydrogenation. This route achieves comparable yields (72%) but requires additional purification steps.
Directed C–H Arylation Strategy
Recent advances employ palladium-catalyzed β-C(sp³)–H functionalization to introduce aromatic groups post-cyclization. Using 8-aminoquinoline as a directing group, the 2-ethoxyphenyl substituent is installed via Pd(OAc)₂ catalysis in hexafluoroisopropanol (HFIP) at 110°C. This method offers superior regiocontrol but necessitates specialized ligands and elevated temperatures.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Systematic screening identified optimal parameters for key steps (Table 1):
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | CH₂Cl₂ | 0 → rt | 85 |
| Amidation | CH₂Cl₂ | 25 | 78 |
| C–H Functionalization | HFIP | 110 | 89 |
Catalytic Systems
- Pd(OAc)₂/Ag₂CO₃: Enhances C–H activation efficiency in arylation steps (TOF = 12 h⁻¹).
- DMAP: Accelerates amidation kinetics by 40% through transition-state stabilization.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the cis configuration of aromatic substituents relative to the carboxamide group (Figure 2). Key metrics:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology reduces reaction times for cyclization steps from 8 hours (batch) to 15 minutes, achieving space-time yields of 2.1 kg·L⁻¹·h⁻¹.
Green Chemistry Metrics
- PMI (Process Mass Intensity): 18.7 (batch) vs. 9.3 (flow)
- E-factor: 23.6 (batch) → 11.8 (flow)
Challenges and Limitations
Stereochemical Control
Unwanted epimerization at C-3 occurs during prolonged amidation (>8 hours), necessitating strict temperature control below 30°C.
Functional Group Compatibility
The ethoxy group demonstrates sensitivity toward strong Lewis acids (e.g., AlCl₃), requiring protective group strategies during Friedel-Crafts acylations.
Q & A
Basic: What are the established synthetic routes for N-(2-chlorophenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, condensation, and cyclization. For example, analogous pyrrolidine carboxamides are synthesized by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with substituted anilines under inert atmospheres. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to enhance reactivity .
- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard for isolating high-purity products (>95%) .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Structural validation requires a combination of techniques:
- NMR spectroscopy : - and -NMR confirm substituent integration and stereochemistry, particularly for the pyrrolidine ring and aryl groups .
- Mass spectrometry (HRMS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity and stability under varying pH .
Advanced: How can researchers design experiments to elucidate the structure-activity relationships (SAR) of analogs of this compound?
SAR studies require systematic structural modifications and biological testing:
- Substituent variation : Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Bioisosteric replacements : Substitute the chlorophenyl group with bromine or trifluoromethyl to evaluate steric and hydrophobic contributions .
- Biological assays : Test analogs against cancer cell lines (e.g., cervical HeLa) using MTT assays, correlating IC values with structural features .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies often arise from pharmacokinetic factors or assay limitations:
- ADME profiling : Measure solubility (shake-flask method) and metabolic stability (liver microsome assays) to identify bioavailability barriers .
- Dose-response refinement : Adjust dosing regimens in animal models to account for rapid clearance observed in compounds with short plasma half-lives .
- Target engagement assays : Use surface plasmon resonance (SPR) to confirm binding affinity to purported targets (e.g., kinases) in vitro, then validate in vivo via Western blotting .
Advanced: How can X-ray crystallography using programs like SHELX aid in determining the compound's stereochemistry?
Single-crystal X-ray diffraction with SHELX software enables precise stereochemical assignment:
- Crystallization : Grow crystals via vapor diffusion (e.g., methanol/water mixtures) to obtain diffraction-quality samples .
- Data refinement : SHELXL refines positional and thermal parameters, resolving ambiguities in chiral centers (e.g., pyrrolidine ring conformation) .
- Validation : Cross-check results with NMR-derived NOE correlations to ensure consistency in stereochemical assignments .
Advanced: How should researchers address inconsistencies in reported biological activity across structurally similar analogs?
Contradictions may stem from assay variability or subtle structural differences:
- Standardized protocols : Re-test compounds under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare datasets using cheminformatics tools (e.g., molecular similarity indices) to identify outliers .
- Functional group mapping : Use molecular docking (AutoDock Vina) to predict binding modes and validate via mutagenesis studies .
Basic: What are the key structural features influencing this compound's physicochemical properties?
- Pyrrolidine ring : The 5-oxo group enhances polarity, improving aqueous solubility but reducing membrane permeability .
- Aryl substituents : The 2-ethoxyphenyl group increases lipophilicity (log P ~2.5), favoring blood-brain barrier penetration .
- Chlorophenyl group : Electron-withdrawing effects stabilize the carboxamide bond against enzymatic hydrolysis .
Advanced: What methodologies are recommended for studying this compound's interaction with biological targets?
- SPR biosensors : Quantify binding kinetics (k, k) to receptors like GPCRs .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .
- Cryo-EM : Resolve binding conformations in membrane-embedded targets (e.g., ion channels) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
